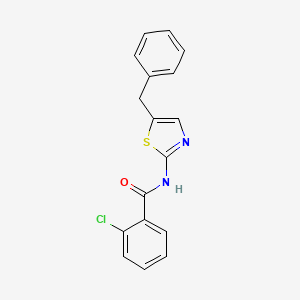

N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-14(15)16(21)20-17-19-11-13(22-17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQHEFSLNDSQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970717 | |

| Record name | N-(5-Benzyl-1,3-thiazol-2-yl)-2-chlorobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5538-53-4 | |

| Record name | N-(5-Benzyl-1,3-thiazol-2-yl)-2-chlorobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 5 Benzyl 1,3 Thiazol 2 Yl 2 Chlorobenzamide

Established Synthetic Pathways for the Thiazole (B1198619) Core and Benzamide (B126) Moiety

The traditional synthesis of the target compound is a multi-step process that relies on fundamental reactions in heterocyclic and amide chemistry. This approach involves the initial, separate construction of the key intermediates followed by their final coupling.

The most common and established route for synthesizing the title compound involves a two-stage process: the formation of the 5-benzyl-1,3-thiazol-2-amine (B111427) intermediate, followed by an acylation reaction to introduce the 2-chlorobenzamide (B146235) moiety.

Stage 1: Hantzsch Thiazole Synthesis of the Thiazole Core

The cornerstone for the synthesis of the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis, a classic condensation reaction first reported in the late 19th century. cdnsciencepub.com This method involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). cdnsciencepub.comwikipedia.org For the specific synthesis of 5-benzyl-1,3-thiazol-2-amine, the key precursors are 1-halo-3-phenylpropan-2-one (e.g., 1-bromo-3-phenylpropan-2-one) and thiourea.

The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, forming an S-alkylated isothiourea intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl group. The subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic 2-amino-5-benzylthiazole ring. cdnsciencepub.com This reaction is typically performed by refluxing the reactants in a solvent such as ethanol. cdnsciencepub.com

Stage 2: Amide Bond Formation (Acylation)

Once the 5-benzyl-1,3-thiazol-2-amine intermediate is isolated and purified, the final step is the formation of the amide bond. This is conventionally achieved through a nucleophilic acyl substitution reaction. The 2-aminothiazole acts as the nucleophile, attacking an activated form of 2-chlorobenzoic acid. acs.org The most common method employs 2-chlorobenzoyl chloride as the acylating agent.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The 2-aminothiazole's exocyclic amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide. acs.org

Table 1: Conventional Synthesis Reaction Parameters

| Step | Reaction Name | Reactants | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis | 1-bromo-3-phenylpropan-2-one, Thiourea | Reflux in ethanol | 5-benzyl-1,3-thiazol-2-amine |

| 2 | Acylation | 5-benzyl-1,3-thiazol-2-amine, 2-chlorobenzoyl chloride | Pyridine or Triethylamine, suitable solvent (e.g., DCM, THF) | This compound |

In response to growing environmental concerns, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles and the formation of amide bonds. thieme-connect.com These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgiau.ir

For the thiazole core synthesis, green approaches include the use of environmentally benign solvents like water or ethanol, and the development of catalyst-based methods to replace stoichiometric reagents. thieme-connect.comacs.org For instance, iodine-mediated condensation reactions under microwave irradiation have been shown to enhance reaction rates and yields significantly compared to conventional heating. researchgate.net

Sustainable amide bond formation is a major focus of green chemistry, as traditional methods often use hazardous coupling reagents or require harsh conditions. nih.gov Newer, more sustainable alternatives include:

Enzymatic Synthesis : Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in green solvents, often with high yields and purity, avoiding the need for activating agents. nih.gov

Catalytic Direct Amidation : The use of reusable Brønsted acidic ionic liquids as both catalyst and solvent can facilitate the direct condensation of carboxylic acids and amines, with water being the only byproduct. nih.gov

Photocatalysis : Covalent Organic Framework (COF)-based photocatalysts have been developed for the preparation of amides directly from alcohols under mild conditions, which can streamline production and reduce waste. nih.gov

These green methodologies offer promising alternatives for a more sustainable production of this compound.

Advanced Synthetic Strategies and Novel Methodologies for Analog Preparation

Beyond conventional methods, advanced synthetic strategies are employed to improve efficiency, access novel chemical space, and rapidly generate libraries of analogs for structure-activity relationship (SAR) studies.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. thieme-connect.comnih.gov For thiazole synthesis, MCRs offer a convergent and atom-economical alternative to the linear Hantzsch synthesis.

One such approach involves the one-pot reaction of an oxo component (aldehyde or ketone), a primary amine, a thiocarboxylic acid, and a specialized isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.com Another green MCR methodology utilizes arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in an aqueous solvent under microwave irradiation to produce polysubstituted thiazoles. nih.gov These strategies allow for the rapid assembly of diverse thiazole scaffolds by varying the individual components, making them ideal for creating libraries of analogs. iau.ir

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the derivatization of the thiazole core to produce a wide range of analogs.

Suzuki-Miyaura Coupling : This reaction is used to introduce aryl or heteroaryl substituents onto the thiazole ring. It involves the coupling of a halo-thiazole (e.g., 5-bromo-2-aminothiazole) with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgcdnsciencepub.com This method is highly versatile for creating analogs with different substitution patterns on the thiazole ring.

Buchwald-Hartwig Amination : This reaction is a cornerstone for C-N bond formation. wikipedia.org It can be used to couple aryl halides with the amino group of 2-aminothiazole derivatives or to couple halo-thiazoles with various primary or secondary amines, providing access to a diverse set of N-substituted analogs. researchgate.netmdpi.com The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.org

These cross-coupling strategies are generally characterized by their high functional group tolerance and broad substrate scope, making them invaluable for late-stage diversification in medicinal chemistry programs. kfupm.edu.saacs.org

The use of non-conventional energy sources like microwave irradiation and ultrasound (sonochemistry) has become a popular strategy to accelerate organic reactions. nih.govwisdomlib.org

Microwave-Assisted Synthesis : Microwave heating can dramatically reduce reaction times and improve yields for both the Hantzsch thiazole synthesis and amide formation. researchgate.netnih.gov The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, often leading to cleaner reactions with fewer byproducts. tandfonline.com Microwave-assisted MCRs have also been developed for the rapid synthesis of novel thiazole derivatives. tandfonline.comnih.gov

Sonochemical Synthesis : Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. wisdomlib.orgorientjchem.org This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including thiazole and benzamide derivatives, often under milder conditions and in shorter times than conventional methods. nih.govmdpi.com The use of ultrasound is considered a green chemistry technique as it can increase reaction efficiency and reduce energy consumption. wisdomlib.org

Table 2: Comparison of Advanced Synthetic Techniques

| Technique | Principle | Key Advantages | Application to Target Compound/Analogs |

|---|---|---|---|

| Multi-component Reactions (MCRs) | ≥3 reactants combine in one pot | High efficiency, atom economy, diversity | Rapid synthesis of diverse thiazole scaffolds |

| Palladium-Catalyzed Coupling | Pd-catalyzed C-C or C-N bond formation | Broad substrate scope, functional group tolerance | Arylation/amination of the thiazole ring for analog synthesis |

| Microwave-Assisted Synthesis | Rapid, uniform heating with microwaves | Drastically reduced reaction times, improved yields | Acceleration of Hantzsch synthesis and acylation steps |

| Sonochemistry (Ultrasound) | Acoustic cavitation enhances reactivity | Shorter reaction times, milder conditions, green approach | Efficient synthesis of thiazole and benzamide moieties |

Strategies for Analog Design and Chemical Derivatization

The design and synthesis of analogs of this compound are guided by established principles of medicinal chemistry, aiming to optimize its pharmacological properties. These strategies involve systematic structural modifications to probe the chemical space around the core scaffold.

Rational drug design for modifying this compound involves a deep understanding of its potential biological targets and the application of chemical principles to enhance interactions with these targets. The generation of a chemical library of analogs is a key strategy to systematically explore the SAR of this compound. This approach allows for the evaluation of how different functional groups and structural arrangements influence biological activity. bbau.ac.in

Key principles for the rational design of analogs include:

Scaffold Hopping and Privileged Structures: The thiazole ring is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive compounds. mdpi.com Analog design can explore variations of this core, or "scaffold hopping" to other heterocyclic systems to identify novel active chemotypes.

Structure-Based and Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based approaches are employed. This involves studying the SAR of a series of active molecules to build a pharmacophore model, which defines the essential structural features required for activity. For instance, studies on related N-(thiazol-2-yl)-benzamide analogs have revealed the importance of the substitution pattern on both the thiazole and benzamide rings for their biological activity. semanticscholar.orgnih.gov

Combinatorial Chemistry and Parallel Synthesis: To efficiently generate a library of analogs, combinatorial and parallel synthesis techniques can be employed. These methods allow for the rapid synthesis of a large number of compounds by systematically combining different building blocks corresponding to the benzyl (B1604629), thiazole, and chlorobenzamide moieties.

A hypothetical library generation for this compound could involve the variations outlined in the table below:

| Moiety to be Varied | Potential Modifications | Rationale |

| Benzyl Ring | Introduction of electron-donating or electron-withdrawing groups at ortho-, meta-, and para-positions. | To probe the electronic and steric requirements for activity. |

| Chlorobenzamide Ring | Varying the position of the chlorine atom (ortho-, meta-, para-); introduction of other halogens or different substituents. | To investigate the influence of the substitution pattern on the benzamide moiety. |

| Thiazole Ring | Bioisosteric replacement with other five-membered heterocycles (e.g., thiadiazole, oxadiazole, triazole). | To explore the impact of the heterocyclic core on the overall conformation and biological activity. |

The introduction of substituents and the exploration of positional isomerism on the benzyl and chlorobenzamide rings of this compound are critical for fine-tuning its biological activity.

Benzyl Moiety: The substitution pattern on the benzyl ring can significantly impact the compound's interaction with its biological target. Studies on related N-benzyl substituted thiazole derivatives have shown that the presence and position of substituents on the benzyl ring are crucial for their anticancer activity. chapman.edu For example, introducing substituents at the para-position of the benzyl ring has been found to be critical for maximal activity in some series of thiazole-containing compounds. chapman.edu The electronic nature of these substituents (electron-donating or electron-withdrawing) can also play a vital role. nih.gov

Chlorobenzamide Moiety: The position of the chlorine atom on the benzamide ring (ortho-, meta-, or para-) can influence the molecule's conformation and its ability to form key interactions, such as hydrogen bonds. The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro group at different positions has been shown to influence the solid-state arrangement and electronic properties of the compounds. mdpi.com This highlights the importance of positional isomerism in determining the physicochemical properties and, consequently, the biological activity of such molecules. The synthesis of a positional isomer, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide, where the chlorine is at the para-position, has been reported. researchgate.net

The following table illustrates potential positional isomers and substituted analogs of the parent compound:

| Compound Name | Modification | Potential Impact |

| N-(5-(4-fluorobenzyl)-1,3-thiazol-2-yl)-2-chlorobenzamide | Introduction of a fluorine atom at the para-position of the benzyl ring. | Altered lipophilicity and potential for new interactions. |

| N-(5-benzyl-1,3-thiazol-2-yl)-3-chlorobenzamide | Isomeric shift of the chlorine atom to the meta-position. | Change in the molecule's dipole moment and hydrogen bonding capacity. |

| N-(5-benzyl-1,3-thiazol-2-yl)-4-chlorobenzamide | Isomeric shift of the chlorine atom to the para-position. | Altered electronic distribution and potential for different binding modes. |

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters. nih.gov The replacement of the 1,3-thiazole ring in this compound with other five-membered heterocycles, such as 1,3,4-thiadiazole (B1197879), is a logical step in analog design. nih.govnanobioletters.com

Thiadiazoles are well-known pharmacophores in many medicinally important drugs. nanobioletters.com The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors. asianpubs.org A closely related analog, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide, has been synthesized and characterized, demonstrating the feasibility of replacing the thiazole ring with a thiadiazole core. researchgate.net

The rationale for such replacements is based on the subtle differences in the electronic distribution, hydrogen bonding capacity, and metabolic stability of the different heterocyclic rings. For instance, the substitution of a thiazole with a 1,3,4-thiadiazole ring has been shown to result in a substantial loss of activity in some N-(thiazol-2-yl)-benzamide analogs, indicating the critical role of the specific heterocyclic core. semanticscholar.org Conversely, in other molecular scaffolds, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in (5-benzylthiazol-2-yl)benzamides led to a significant enhancement of anticancer activity. nih.gov

The following table presents some potential bioisosteric replacements for the thiazole ring:

| Original Heterocycle | Bioisosteric Replacement | Rationale for Replacement |

| 1,3-Thiazole | 1,3,4-Thiadiazole | To investigate the impact of the nitrogen atom positions on biological activity and physicochemical properties. |

| 1,3-Thiazole | 1,3,4-Oxadiazole | To explore the effect of replacing a sulfur atom with an oxygen atom on hydrogen bonding and metabolic stability. |

| 1,3-Thiazole | 1H-1,2,3-Triazole | To introduce an additional nitrogen atom and alter the electronic and hydrogen bonding characteristics of the core. |

Molecular Interactions and Mechanistic Studies of N 5 Benzyl 1,3 Thiazol 2 Yl 2 Chlorobenzamide

Elucidation of Putative Molecular Targets and Binding Mechanisms

Identification of Enzymes, Receptors, or Other Biological Macromolecules as Targets

No specific biological targets have been identified for N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide in the reviewed literature.

In Vitro Biochemical Assays for Target Validation and Specificity

There are no published in vitro biochemical assay results for this compound.

Ligand-Binding Studies and Determination of Binding Affinities

No ligand-binding studies or binding affinity data for this compound are available.

Investigation of Cellular Pathways and Signaling Cascades (Non-Clinical)

Modulation of Specific Enzyme Activities and Their Pathways

The effects of this compound on enzyme activities and their associated pathways have not been reported.

Cell-Based Mechanistic Assays (e.g., cell cycle analysis, apoptosis induction in cell lines)

There is no available data from cell-based mechanistic assays for this specific compound.

Further research and experimental studies are required to elucidate the pharmacological profile of this compound.

Structure-Activity Relationship (SAR) Analyses

The structure-activity relationship (SAR) of this compound and its analogs provides critical insights into the molecular features required for their biological activity. While comprehensive studies on the exact title compound are not extensively detailed in publicly available literature, a robust understanding can be constructed by analyzing SAR studies of closely related N-(thiazol-2-yl)benzamide derivatives. These studies systematically explore how modifications to the thiazole (B1198619) and benzamide (B126) moieties influence interaction with biological targets.

Impact of Substituent Modifications on Biological Activity

The biological activity of the N-(thiazol-2-yl)benzamide scaffold is highly sensitive to the nature and position of substituents on both the thiazole and the benzamide rings. Research on analogs has demonstrated that even minor chemical alterations can lead to significant changes in potency and selectivity.

Modifications on the Thiazole Ring: The substitution pattern on the 2-aminothiazole (B372263) core is a key determinant of activity. In studies of N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), modifications at the 4- and 5-positions of the thiazole ring have been shown to have varied effects. While bulky substituents in the 4-position of the thiazole ring can be detrimental to activity, the 5-position appears more tolerant to substitutions semanticscholar.org. The 5-benzyl group of this compound is a significant structural feature. Studies on other 5-benzylthiazole derivatives have highlighted their potential as cytotoxic and antitumor agents, suggesting that the benzyl (B1604629) moiety likely engages in crucial hydrophobic or π-stacking interactions within the target's binding site lnu.edu.uajlu.edu.cn.

Modifications on the Benzamide Phenyl Ring: The substitution on the benzamide phenyl ring also plays a critical role in modulating biological effects. Halogenation, such as the 2-chloro substituent in the title compound, is a common strategy in medicinal chemistry to enhance activity. SAR studies on a wide range of N-(thiazol-2-yl)-benzamide analogs revealed that the position and nature of the substituent on the phenyl ring are crucial for potency semanticscholar.orgnih.gov. For instance, in the context of ZAC antagonists, various substitutions including fluoro, chloro, and methyl groups at different positions led to a range of activities, with some analogs demonstrating complete inhibition of the target receptor semanticscholar.orgnih.govnih.gov. The presence of the electron-withdrawing chlorine atom at the ortho position influences the electronic properties and conformational orientation of the benzamide moiety, which in turn affects its binding affinity guidechem.com.

The following table summarizes the effects of various substitutions on the N-(thiazol-2-yl)benzamide core based on studies of analogous compounds acting on the ZAC receptor semanticscholar.orgnih.gov.

| Compound Series | Modification Area | Substituent | Observed Effect on ZAC Antagonist Activity |

| Analog Series 1 | Thiazole Ring (Position 4) | tert-Butyl | Potent Activity |

| Analog Series 1 | Thiazole Ring (Position 4) | Phenyl | Inactive |

| Analog Series 1 | Thiazole Ring (Position 5) | Bromo | Active |

| Analog Series 2 | Phenyl Ring (Benzamide) | 2-Chloro, 5-Bromo | Active (Lead Compound) |

| Analog Series 2 | Phenyl Ring (Benzamide) | 3-Fluoro | Potent Activity |

| Analog Series 2 | Phenyl Ring (Benzamide) | 3-Methyl | Decreased Activity |

| Analog Series 2 | Phenyl Ring (Benzamide) | 3-Ethoxy | Decreased Activity |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of this compound is fundamental to its interaction with biological targets. Conformational analyses of the parent scaffold, N-(1,3-thiazol-2-yl)benzamide, through computational studies and X-ray crystallography, have established key structural features that define its bioactive state researchgate.netmdpi.comresearchgate.net.

These studies consistently show that the molecule is not planar. There is a significant dihedral angle between the planes of the thiazole and the phenyl rings researchgate.net. This rotational flexibility around the amide bond allows the molecule to adopt specific spatial arrangements required for optimal fitting into a receptor's binding pocket. The conformation is stabilized by key intramolecular interactions. A significant stabilizing factor is the attractive dipole-dipole interaction between the amide N-H group and the thiazole ring's nitrogen atom researchgate.netscispace.com. A weak stabilizing interaction between the amide oxygen and the thiazole sulfur has also been noted researchgate.netscispace.com.

Crystallographic studies have also revealed that N-(1,3-thiazol-2-yl)benzamide can form hydrogen-bonded dimers in the solid state, which can influence its physical properties and potentially its biological interactions mdpi.comresearchgate.net. The conformation across the S-C-N-C bond of the thiazolyl unit remains close to planar, indicating restricted rotation due to electron delocalization, whereas there is greater rotational freedom around the bond connecting the phenyl ring to the amide group mdpi.com. This inherent flexibility is crucial, as it enables the molecule to adopt different conformations, one of which will be the "bioactive conformation" responsible for its pharmacological effect upon binding to a target protein.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the N-(thiazol-2-yl)benzamide scaffold, a general pharmacophore model can be proposed based on its structural features and SAR data from analogous compounds, such as kinase inhibitors nih.gov.

A hypothetical pharmacophore model for this compound would likely include:

A Hydrogen Bond Donor: The amide (N-H) group is a critical feature, capable of forming a hydrogen bond with an acceptor group (e.g., a backbone carbonyl) in the hinge region of a kinase or a similar residue in another enzyme or receptor nih.gov.

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide group and the nitrogen atom of the thiazole ring can act as hydrogen bond acceptors.

Two Aromatic/Hydrophobic Regions: The 2-chlorophenyl ring and the 5-benzyl substituent provide two distinct hydrophobic regions. These are crucial for occupying hydrophobic pockets within the binding site, contributing significantly to binding affinity through van der Waals and π-π stacking interactions.

This model aligns with established pharmacophores for other enzyme inhibitors, such as those for VEGFR-2, where a terminal aromatic ring occupies the hinge region, and a central aromatic ring is positioned between the hinge and the DFG domain of the activation loop nih.gov. The design of this compound can be seen as a ligand-based approach, where a known bioactive scaffold (N-thiazolyl benzamide) is systematically decorated with specific substituents (2-chloro and 5-benzyl) to optimize interactions with a target, thereby enhancing potency and/or selectivity.

Computational and Theoretical Investigations of N 5 Benzyl 1,3 Thiazol 2 Yl 2 Chlorobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a microscopic view of the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dntb.gov.ua For N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide, DFT calculations, often employing basis sets like B3LYP/6-31G+(d,p), are used to determine its most stable three-dimensional conformation (optimized geometry). nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement.

The electronic properties derived from DFT studies include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly insightful as it identifies the electron-rich and electron-deficient regions of the molecule, highlighting sites prone to electrophilic and nucleophilic attack, respectively. nih.gov For instance, the negative potential is typically localized around electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. nih.gov

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Length (C=O) | ~1.25 Å | Bond Angle (N-C=O) | ~120° |

| Bond Length (C-N amide) | ~1.38 Å | Bond Angle (C-N-C thiazole) | ~125° |

| Bond Length (C-S thiazole) | ~1.75 Å | Dihedral Angle (Benzoyl-Amide) | ~-20° |

| Bond Length (C-Cl) | ~1.76 Å | Dihedral Angle (Amide-Thiazole) | ~150° |

HOMO-LUMO Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity and stability. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Electrophilicity Index (ω): An indicator of a molecule's ability to accept electrons.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.80 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.67 |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.

Virtual Screening and Hit Identification

Virtual screening involves the computational screening of large libraries of chemical compounds against a specific biological target. semanticscholar.org In the context of this compound, this process would involve docking the compound against a panel of known protein targets to identify potential "hits"—that is, proteins to which the compound binds with high affinity. This approach helps in hypothesizing the mechanism of action for new or uncharacterized compounds by identifying their likely biological partners.

Docking Simulations with Experimentally and Putatively Identified Biological Targets

Once potential targets are identified, detailed docking simulations are performed. For thiazole-containing compounds, common targets include enzymes like kinases, dihydrofolate reductase, and dihydroorotase. mdpi.comsemanticscholar.org The simulation places the flexible ligand into the binding site of the rigid or flexible protein target, exploring various conformations and orientations. Programs like AutoDock Vina are commonly used to perform these simulations, which result in a binding affinity score, typically expressed in kcal/mol. mdpi.com A lower binding energy value indicates a more stable ligand-protein complex and thus a stronger binding affinity. semanticscholar.org

Analysis of Binding Poses, Key Interactions, and Interaction Networks

The final step is a thorough analysis of the docking results. The binding pose with the lowest energy is examined to understand the specific molecular interactions that stabilize the complex. These interactions are critical for the ligand's affinity and selectivity. Key interactions include:

Hydrogen Bonds: Formed between the ligand and amino acid residues like Asp, Ser, and Tyr. mdpi.com

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., benzyl (B1604629) and chlorophenyl rings) and hydrophobic pockets in the protein.

Pi-Pi Stacking: Aromatic rings of the ligand interacting with aromatic residues like Tyr, Phe, or Trp. mdpi.com

Pi-Alkyl Interactions: An interaction between a pi system (aromatic ring) and an alkyl group. mdpi.com

Visualizing these interactions in 3D provides a clear picture of how the ligand fits into the active site and which functional groups are essential for binding. This detailed analysis guides further optimization of the lead compound to enhance its potency and selectivity. semanticscholar.org

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| This compound | -8.5 | LEU 83 | Hydrogen Bond (with amide N-H) |

| ASP 145 | Hydrogen Bond (with amide C=O) | ||

| VAL 35, ILE 143 | Hydrophobic Interactions (with benzyl and chlorophenyl rings) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations would provide critical insights into its behavior at an atomic level, helping to understand its structural flexibility and interactions with biological targets. researchgate.net

Conformational Stability and Dynamics of the Compound in Solution

Detailed molecular dynamics simulations specifically analyzing the conformational stability of this compound in solution have not been documented in the reviewed literature.

Such a study would typically involve simulating the compound in a solvent box (e.g., water) to observe its dynamic behavior. The analysis would focus on identifying the most stable three-dimensional shapes (conformers) the molecule adopts in a solution environment. Key parameters like the torsional angles between the thiazole (B1198619) ring, the benzyl group, and the chlorobenzamide moiety would be monitored to understand the molecule's flexibility and preferred spatial arrangements. researchgate.netmdpi.com This information is fundamental for understanding how the molecule might present itself to a biological receptor.

Protein-Ligand Complex Dynamics and Binding Free Energy Calculations

There is no specific published research detailing the protein-ligand complex dynamics or binding free energy calculations for this compound with any biological target.

Theoretically, if a target protein were identified, MD simulations would be employed to study the stability of the compound within the protein's binding site. nih.gov These simulations track the interactions (such as hydrogen bonds and hydrophobic contacts) between the compound and amino acid residues over time, providing a measure of binding stability. researchgate.net Furthermore, advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Thermodynamic Integration would be used to calculate the binding free energy, which is a theoretical estimation of the binding affinity of the compound for its target. nih.govacs.org

In Silico ADMET Prediction and Drug-Likeness Assessment (Theoretical Prediction Only)

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a standard practice in modern drug discovery to assess the viability of a compound. mdpi.comscispace.com However, a specific and comprehensive ADMET profile for this compound has not been published. The following sections describe the predictive models that would be used for such an assessment.

Predictive Models for Absorption, Distribution, Metabolism, and Excretion Properties

Predictive computational models are used to estimate how a compound will behave within a biological system. For this compound, these models would analyze its chemical structure to predict key pharmacokinetic parameters.

Table 1: Hypothetical ADMET Profile Parameters This table is for illustrative purposes only, as specific data for the compound is unavailable.

| Parameter | Predicted Property | Importance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High/Low | Predicts oral bioavailability |

| Caco-2 Permeability | High/Low | Indicates ability to cross intestinal wall |

| P-glycoprotein Substrate | Yes/No | Identifies potential for drug efflux |

| Distribution | ||

| BBB Penetration | High/Low | Predicts ability to cross the blood-brain barrier |

| Plasma Protein Binding | % | Affects the amount of free drug available |

| Metabolism | ||

| CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | High/Low | Indicates rate of removal from the body |

Theoretical Evaluation of Drug-Likeness and Bioavailability Potential

Drug-likeness is assessed using established rules that evaluate a molecule's physicochemical properties to determine its suitability as an oral drug candidate. One of the most common is Lipinski's Rule of Five. While a formal analysis for this compound is not published, its properties can be calculated from its structure.

Table 2: Theoretical Drug-Likeness Profile (Lipinski's Rule of Five) This table is for illustrative purposes only, as specific data for the compound is unavailable.

| Rule | Threshold | Predicted Value for Compound | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | (Calculable) | Yes/No |

| LogP (Lipophilicity) | ≤ 5 | (Calculable) | Yes/No |

| H-bond Donors | ≤ 5 | (Calculable) | Yes/No |

| H-bond Acceptors | ≤ 10 | (Calculable) | Yes/No |

A compound is generally considered "drug-like" if it violates no more than one of these rules. This assessment helps to predict its potential for good oral bioavailability. mdpi.com

Solubility and Permeability Predictions

Specific computational predictions for the solubility and permeability of this compound are not available in the literature. These properties are crucial for drug absorption. Predictive models estimate aqueous solubility (LogS), which affects how well the compound dissolves in the gastrointestinal tract, and membrane permeability, which determines its ability to be absorbed into the bloodstream. These predictions are derived from the molecule's structural features, such as its polarity and size. scispace.com

Exploration of Biological Activities and Potential Applications Strictly in Vitro/mechanistic Focus

Antimicrobial Activities (In Vitro Studies)

Derivatives containing the thiazole (B1198619) and benzamide (B126) moieties have been the subject of numerous in vitro studies to determine their efficacy against a range of microbial pathogens. These investigations are crucial first steps in identifying new agents that could address the growing challenge of antimicrobial resistance.

Antibacterial Spectrum and Efficacy Against Specific Bacterial Strains (In Vitro)

The antibacterial potential of benzamide and thiazole derivatives has been evaluated against various bacterial strains. Studies on structurally similar compounds, such as N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones, have demonstrated notable activity, particularly against Gram-positive bacteria. nih.govresearchgate.net These compounds have been shown to be as potent or even more potent than reference drugs like norfloxacin (B1679917) and ciprofloxacin (B1669076) against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The specific substitutions on the benzyl (B1604629) and benzamide rings play a critical role in modulating this activity. nih.gov For instance, certain N-benzamide derivatives have shown excellent activity against both Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL for E. coli. nanobioletters.com

Antifungal Properties (In Vitro)

The thiazole nucleus is a key feature in many antifungal agents. Research into 1,3-thiazole derivatives has revealed promising activity against various fungal pathogens, particularly Candida species. nih.gov In vitro testing of novel 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed significant inhibitory effects against Candida albicans. nih.gov Notably, some of these compounds exhibited lower MIC values (e.g., 3.9 µg/mL) than the reference drug fluconazole (B54011) (15.62 µg/mL), indicating superior potency in these assays. nih.gov The mechanism of action for many of these antifungal thiazole derivatives is believed to involve the inhibition of lanosterol (B1674476) C14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov

Antiviral Activities (In Vitro, e.g., Neuraminidase Inhibition)

The structural framework of thiazole derivatives has also been explored for antiviral applications. A key target for anti-influenza drugs is the enzyme neuraminidase (NA), which is crucial for the release of new virus particles from infected cells. lookchem.com A series of novel influenza neuraminidase inhibitors based on a thiazole core demonstrated moderate inhibitory activity against influenza A virus (H3N2) in vitro. nih.govresearchgate.net The most potent compound in one such series exhibited an IC₅₀ value of 3.43 μM. nih.gov While less potent than oseltamivir, these findings highlight the potential of the thiazole scaffold as a starting point for designing novel neuraminidase inhibitors. nih.gov Other related heterocyclic systems, including benzothiazoles, have also been integral in the development of antiviral drugs. nih.gov Benzoic acid derivatives with triazole substituents have also been investigated as neuraminidase inhibitors, with some compounds showing significant reduction of the viral cytopathic effect in cell cultures. mdpi.com

Anticancer Activities (In Vitro Cell Line Studies)

The development of novel anticancer agents is a primary focus of medicinal chemistry, and thiazole-containing compounds have shown considerable promise in this area. In vitro studies using various cancer cell lines are fundamental for identifying compounds with cytotoxic and antiproliferative effects.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

A significant body of research points to the anticancer potential of N-benzyl-1,3-thiazol-2-yl derivatives and related structures. For example, a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides was evaluated for anticancer activity against a panel of 60 human tumor cell lines. researchgate.net Certain derivatives exhibited high inhibitory activity against the majority of the tested cell lines at a concentration of 10 µM. researchgate.net Similarly, studies on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) and benzamide derivatives have demonstrated significant cytotoxic activity against prostate (PC3), breast (MDA), and glioblastoma (U87) cancer cell lines. nih.govresearchgate.net The potency of these compounds is highly dependent on the nature and position of substituents on the phenyl rings, with IC₅₀ values reaching as low as 9 µM in some cases. nih.gov

Induction of Apoptosis Mechanisms (In Vitro)

Beyond general cytotoxicity, understanding the mechanism by which a compound kills cancer cells is vital. Many effective chemotherapeutic agents function by inducing apoptosis, or programmed cell death. Substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to reduce proliferation and induce apoptosis in melanoma cell lines in a dose-dependent manner. sci-hub.st This was evidenced by an increase in apoptotic markers, including the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). sci-hub.st Caspases are a family of proteases that play an essential role in executing the apoptotic program. The activation of these enzymes is a hallmark of apoptosis, confirming that this is a key mechanism of action for this class of compounds in vitro. sci-hub.st

Cell Cycle Arrest (In Vitro)

The ability to induce cell cycle arrest is a key mechanism for potential anticancer agents. While no studies have specifically documented the effect of N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide on the cell cycle, research on other thiazole derivatives suggests this is a plausible area of activity. For instance, various novel thiazole compounds have been shown to induce cell cycle arrest in different phases. Some derivatives have been observed to cause an accumulation of cells in the G0/G1 phase nih.gov, while others have induced arrest at the G2/M phase researchgate.net. This arrest is often a precursor to apoptosis, or programmed cell death.

One study on a series of novel bis-thiazole derivatives found that certain compounds induced cell cycle arrest at the G1 phase in ovarian cancer cell lines frontiersin.org. Similarly, other research on thiazole analogs identified compounds that caused G0-G1 phase arrest in leukemia cells nih.gov. The mechanism often involves the inhibition of key proteins that regulate cell cycle progression, such as cyclin-dependent kinases (CDKs) mdpi.com. Without direct experimental data, the specific impact of this compound on cell cycle phases remains speculative.

Anti-inflammatory and Immunomodulatory Potential (In Vitro/Mechanistic Focus)

The thiazole scaffold is a common feature in compounds designed for anti-inflammatory activity. These agents often work by modulating the body's inflammatory pathways.

Modulation of Inflammatory Mediators (In Vitro)

Inflammatory responses are mediated by molecules like nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The inhibition of these mediators is a primary target for anti-inflammatory drugs. Studies on various thiazole derivatives have demonstrated their potential to suppress the production of these key inflammatory molecules in vitro rsc.org.

A significant mechanism for anti-inflammatory action involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the arachidonic acid pathway that produces inflammatory prostaglandins (B1171923) and leukotrienes researchgate.netresearchgate.net. For example, a study focused on developing thiazole leads as dual COX-2/5-LOX inhibitors identified compounds that significantly reduced the expression of these enzymes and the levels of their products, prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4), in vitro nih.gov. Although this provides a potential mechanistic framework, specific data on how this compound affects these inflammatory mediators is not available.

Effects on Immune Cell Function (In Vitro)

The functional activities of immune cells, such as macrophages and lymphocytes, are central to the inflammatory process. There is a lack of specific research investigating the direct effects of this compound on immune cell functions like phagocytosis, proliferation, or cytokine secretion. General studies on thiazole-based compounds indicate that their anti-inflammatory effects are often observed in immune cell lines, such as RAW264.7 macrophages, by inhibiting the signaling pathways that lead to the production of inflammatory mediators rsc.org.

Other Investigated Biological Activities (e.g., Acetylcholinesterase Inhibition)

Beyond cancer and inflammation, thiazole derivatives have been explored for a range of other biological activities, including their potential as enzyme inhibitors for neurodegenerative diseases.

Efficacy Against Specific Biological Targets (In Vitro)

One area of significant interest for thiazole-containing compounds is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Numerous studies have synthesized and evaluated thiazole derivatives as AChE inhibitors tandfonline.comnih.gov.

Research has shown that the thiazole ring can serve as an essential building block for potent AChE inhibitors acs.orgmdpi.com. For instance, certain thiazolylhydrazone derivatives have demonstrated significant AChE inhibitory activity, with IC50 values in the nanomolar range, comparable to the reference drug donepezil (B133215) mdpi.com. Molecular docking studies often reveal that these compounds bind to both the catalytic active site and the peripheral anionic site of the AChE enzyme mdpi.com. While this highlights the potential of the thiazole scaffold, no published data currently confirms or quantifies the AChE inhibitory activity of this compound.

Methodological Approaches in Research on N 5 Benzyl 1,3 Thiazol 2 Yl 2 Chlorobenzamide

Spectroscopic and Analytical Techniques for Compound Characterization

The definitive identification and structural confirmation of N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide are achieved through a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the compound's intricate framework.

In a typical ¹H NMR analysis of N-(thiazol-2-yl)benzamide derivatives, distinct signals are expected for different parts of the molecule. mdpi.commdpi.com The proton of the amide (N-H) group is typically observed as a singlet in the downfield region of the spectrum, often above 12 ppm. mdpi.com The aromatic protons on the benzyl (B1604629) and chlorobenzoyl rings would appear as a complex series of multiplets between 7.0 and 8.0 ppm. The methylene (B1212753) protons (-CH₂) of the benzyl group would likely resonate as a singlet around 4.0-5.0 ppm, while the lone proton on the thiazole (B1198619) ring would also produce a singlet, typically between 6.5 and 7.5 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Key signals include the carbonyl (C=O) carbon of the amide group, which is expected in the 160-175 ppm range. mdpi.com Carbons within the thiazole and aromatic rings would generate a series of signals between approximately 110 and 160 ppm. mdpi.commdpi.com The methylene carbon of the benzyl group would appear further upfield. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-(thiazol-2-yl)benzamide Scaffolds Data is representative of analogous structures and indicates expected regions for the target compound's signals.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Amide (N-H) | ~12.65 | N/A | mdpi.com |

| Aromatic (Ar-H) | 7.20 - 8.00 | 120 - 150 | mdpi.com |

| Thiazole (C-H) | 6.70 - 7.50 | 107 - 160 | mdpi.com |

| Benzyl (-CH₂-) | ~4.10 | ~45 | mdpi.com |

| Amide (C=O) | N/A | 165 - 175 | mdpi.comjapsonline.com |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the molecular formula. mdpi.com For this compound (C₁₇H₁₃ClN₂OS), the exact mass can be calculated and compared against experimental results for unambiguous formula confirmation.

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal the compound's fragmentation patterns, offering additional structural proof. nih.gov The collision-induced decomposition of the protonated molecular ion would likely involve cleavage at the amide bond, a characteristic fragmentation pathway for this class of compounds. This would result in fragment ions corresponding to the 2-chlorobenzoyl and the 2-amino-5-benzylthiazole moieties, further corroborating the proposed structure. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit several characteristic absorption bands. mdpi.comjapsonline.commdpi.com

A key feature would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp peak in the range of 3100-3400 cm⁻¹. The strong absorption from the amide carbonyl (C=O) group stretch is expected around 1670-1690 cm⁻¹. mdpi.com Other significant peaks include the C=N stretching of the thiazole ring near 1600 cm⁻¹, aromatic C=C stretching vibrations between 1400 and 1550 cm⁻¹, and C-H stretching from the aromatic and methylene groups. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for N-(thiazol-2-yl)benzamide Derivatives

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Amide) | 3120 - 3400 | japsonline.commdpi.com |

| C=O Stretch (Amide) | 1670 - 1690 | mdpi.com |

| C=N Stretch (Thiazole) | 1590 - 1600 | mdpi.com |

| C=C Stretch (Aromatic) | 1400 - 1550 | mdpi.com |

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com Studies on numerous N-(1,3-thiazol-2-yl)benzamide analogs have shown that these molecules often form hydrogen-bonded dimers in the crystal lattice, where the amide N-H of one molecule interacts with the thiazole nitrogen of a second molecule. nih.govnih.gov

Table 3: Representative Crystallographic Data for N-(thiazol-2-yl)benzamide Analogs

| Parameter | Compound | Value | Reference |

| Crystal System | N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | Triclinic | nih.gov |

| Space Group | N-(1,3-Thiazol-2-yl)benzamide | P2₁/c | nih.gov |

| Key Interaction | N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | N-H···N Hydrogen-Bonded Dimers | mdpi.com |

| Dihedral Angle | 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | 35.28° (Benzene-Amide) & 10.14° (Thiazole-Amide) | nih.gov |

Biological Assay Development and Optimization

Identifying the potential therapeutic applications of this compound requires robust and efficient biological screening methods. The development and optimization of these assays are critical for discovering and characterizing the compound's activity.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for activity against a specific biological target. chemcopilot.combmglabtech.comdrugtargetreview.com This methodology is particularly relevant for chemical classes like thiazoles and benzamides, which are known to be "privileged scaffolds" present in numerous biologically active molecules. nih.gov

The HTS process for a compound like this compound would involve several key stages: chemcopilot.combmglabtech.com

Library Preparation: The compound would be included in a large collection, or library, of diverse small molecules.

Assay Development: A specific and sensitive biological assay is developed in a miniaturized format (e.g., 384- or 1536-well plates). This could be a cell-based assay measuring a physiological response or a target-based assay measuring the inhibition of a specific enzyme or receptor. drugtargetreview.comnih.gov For instance, a study on related N-(thiazol-2-yl)-benzamide analogs used a compound library screening to identify antagonists of the Zinc-Activated Channel (ZAC). nih.govnih.govresearchgate.net

Automation and Screening: Robotic liquid handlers and automated plate readers are used to perform the assay on the entire library, generating a massive amount of data quickly and reproducibly. bmglabtech.com

Hit Identification and Confirmation: Data analysis identifies "hits"—compounds that show significant activity in the primary screen. These hits, which could include this compound, are then re-tested to confirm their activity and evaluated in secondary assays to rule out non-specific effects or assay interference, a crucial step when screening thiazole-containing libraries. nih.gov

This approach allows for the efficient exploration of the biological potential of new chemical entities, providing a starting point for more focused drug development efforts. bmglabtech.com

Future Research Directions and Translational Perspectives Non Clinical Focus

Design of Next-Generation Analogs with Enhanced Specificity and Potency (In Silico/In Vitro Focused)

The rational design of new analogs based on the N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide scaffold is a primary focus for enhancing biological activity. Structure-activity relationship (SAR) studies are crucial for identifying which molecular modifications lead to improved potency and selectivity. researchgate.net By systematically altering different parts of the molecule—such as the benzyl (B1604629) group, the thiazole (B1198619) core, and the 2-chlorobenzamide (B146235) moiety—researchers can fine-tune its properties.

In silico modeling and computational chemistry are indispensable tools in this process. Molecular docking simulations can predict how newly designed analogs will bind to specific biological targets, such as enzymes or receptors. nih.govfrontiersin.org For instance, studies on similar N-(thiazol-2-yl)-benzamide analogs have identified key structural determinants for activity, where modifications to the benzamide (B126) and thiazole rings significantly impact potency. semanticscholar.org

Future strategies will involve:

Substitution Analysis: Systematically replacing substituents on the phenyl rings to explore the effects of electron-donating and electron-withdrawing groups on target interaction. researchgate.netacs.org For example, adding methoxy or nitro groups to the phenyl ring has shown to modulate cytotoxic effects in similar compounds. nih.gov

Scaffold Hopping and Linker Modification: Altering the linker between the thiazole and phenyl groups or replacing the core scaffold to discover novel chemical spaces with improved properties. acs.org

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a more biologically active conformation, potentially increasing binding affinity and reducing off-target effects.

These in silico predictions will guide the synthesis of a focused library of next-generation compounds for subsequent in vitro biological evaluation.

| Modification Strategy | Rationale | Potential Outcome | Relevant Research Focus |

| Varying Benzyl Ring Substituents | Modulate hydrophobic/hydrophilic interactions and electronic properties. | Enhanced binding affinity and target specificity. | Anticancer, Kinase Inhibition nih.gov |

| Altering Chlorobenzamide Moiety | Explore different halogen substitutions (F, Br, I) or positional isomers. | Improved potency and altered pharmacokinetic profile. | Receptor Antagonism semanticscholar.org |

| Thiazole Ring Modification | Introduce substituents at the N-3 or C-4 positions. | Fine-tune molecular geometry and biological activity. | Antimigration, Anti-invasion acs.org |

| Bioisosteric Replacement | Replace the thiazole ring with other heterocycles (e.g., oxazole, imidazole). | Discover novel scaffolds with potentially different biological targets. | Broad-spectrum biological activity nih.gov |

Exploration of Novel Biological Targets for this compound and its Derivatives

While the initial biological activities of thiazole derivatives are often characterized, the full spectrum of their molecular targets remains an area of active investigation. The structural features of this compound suggest potential interactions with a variety of protein classes. Thiazole-containing compounds are known to inhibit a range of enzymes and enzymatic pathways, including protein kinases, which are often dysregulated in cancer. nih.govresearchgate.netfrontiersin.org

Future research will aim to identify and validate novel biological targets through:

Proteomic Profiling: Using techniques like chemical proteomics and thermal proteome profiling to identify direct binding partners of the compound in cell lysates.

Phenotypic Screening: Employing high-content imaging and other phenotypic assays to uncover unexpected biological effects, which can then be traced back to a specific molecular target.

Targeted Library Screening: Testing the compound and its derivatives against panels of specific protein families, such as kinases, phosphatases, or G-protein coupled receptors (GPCRs). For example, a screen of N-(thiazol-2-yl)-benzamide analogs identified the Zinc-Activated Channel (ZAC), a Cys-loop receptor, as a novel and selective target. semanticscholar.org

Mechanism of Action Studies: Once a potential target is identified, further in vitro assays are necessary to confirm the mode of action, such as whether the compound acts as an inhibitor, activator, or allosteric modulator. semanticscholar.org

Potential target classes for exploration include tubulin, which is crucial for cell division, and various enzymes involved in metabolic pathways that are critical for pathogen or cancer cell survival. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-synthesize-test cycle. ijettjournal.org These computational methods can analyze vast datasets to identify complex patterns and make predictions that are not obvious to human researchers. nih.govbohrium.com

For this compound, AI and ML can be integrated in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized. nih.gov ML models can be trained on existing data from thiazole derivatives to forecast the potency of new analogs with high accuracy. researchgate.net

De Novo Drug Design: Using generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design entirely new molecules based on the desired properties and the core thiazole scaffold. nih.govnih.gov

High-Throughput Virtual Screening (HTVS): Applying ML algorithms to rapidly screen massive virtual libraries of compounds to identify those with the highest probability of being active against a specific target. bohrium.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs to prioritize compounds with favorable drug-like characteristics for synthesis.

Development of Advanced Delivery Systems for in vitro or conceptual in vivo (non-human) applications

The efficacy of a biologically active compound can be limited by factors such as poor solubility, instability, or inability to reach its target within a cellular or organismal system. Advanced drug delivery systems (DDS) are designed to overcome these limitations. unipd.it For a research compound like this compound, developing advanced delivery systems is crucial for facilitating in vitro studies and conceptual non-human in vivo experiments.

Future research in this area could focus on:

Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its solubility and stability. astrazeneca.com Different types of nanoparticles, such as solid lipid nanoparticles (SLNPs), polymeric nanoparticles (e.g., PLGA), and liposomes, can be explored. unipd.it

Targeted Delivery: Functionalizing the surface of delivery vehicles with specific ligands (e.g., antibodies, peptides) can direct the compound to particular cell types or tissues, increasing its local concentration and minimizing off-target effects. nih.gov This is a key strategy for enhancing the therapeutic index of potent molecules. astrazeneca.com

Stimuli-Responsive Systems: Designing delivery systems that release the compound only in response to specific internal or external stimuli (e.g., pH, temperature, enzymes) found at the target site. nih.gov

These advanced formulations are essential for accurately assessing the biological activity of the compound in complex biological systems.

| Delivery System | Description | Potential Application for Research Compound |

| Lipid Nanoparticles (LNPs) | Vesicles composed of lipids, capable of encapsulating both hydrophilic and hydrophobic compounds. astrazeneca.com | Enhancing cellular uptake in in vitro models; improving bioavailability in conceptual animal studies. |

| Polymeric Micelles | Self-assembling core-shell structures made from amphiphilic block copolymers. | Solubilizing poorly water-soluble compounds for cell-based assays. |

| Solid Lipid Nanoparticles (SLNPs) | Nanoparticles with a solid lipid core that can protect the encapsulated compound from degradation. unipd.it | Providing controlled release of the compound over time in long-term in vitro experiments. |

| Targeted Nanoparticles | Nanoparticles decorated with targeting ligands that bind to specific cell surface receptors. nih.gov | Investigating cell-type-specific effects of the compound in co-culture models. |

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The multifaceted nature of modern compound development necessitates a highly collaborative and interdisciplinary approach. Advancing the research on this compound from a lead compound to a validated chemical probe requires the combined expertise of various scientific disciplines.

Key areas for collaboration include:

Computational and Medicinal Chemistry: In silico experts can design and model new analogs, while medicinal chemists synthesize and purify these compounds. researchgate.net

Chemical Biology and Pharmacology: These researchers can perform the in vitro and cell-based assays to evaluate the biological activity, identify targets, and elucidate the mechanism of action of the new compounds.

Biophysics and Structural Biology: Experts in these fields can solve the crystal structures of the compound bound to its target protein, providing critical insights for further rational design.

Materials Science and Pharmaceutical Technology: These disciplines are essential for developing the advanced delivery systems needed to formulate the compound for biological testing. nih.gov

By fostering open collaboration and integrating these diverse perspectives, the scientific community can more effectively navigate the complexities of chemical biology and accelerate the translation of promising molecules from the laboratory toward potential applications.

Q & A

Q. Basic

- NMR : and NMR (400 MHz, DMSO-) identify key protons (e.g., amide N–H at δ 10.2–10.8 ppm) and carbons (e.g., thiazole C2 at δ 165–170 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., orthorhombic system, space group ) reveals intermolecular hydrogen bonds (N–H···N, C–H···O) and packing motifs. Refinement using SHELXL ensures accuracy (R-factor < 0.05) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 343.1) .

How do researchers design experiments to evaluate the anticancer activity of this compound, and what are common pitfalls in screening assays?

Q. Basic

- In vitro assays : Use the NCI-60 cell line panel for preliminary cytotoxicity screening (concentration range: 0.1–100 µM). IC values < 10 µM indicate promising activity .

- Controls : Include cisplatin or doxorubicin as positive controls.

- Pitfalls :

- False positives due to compound aggregation or redox cycling.

- Variable results across cell lines (e.g., leukemia vs. solid tumors) due to metabolic differences .

How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Q. Advanced

- Variable assay conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize discrepancies.

- Structural analogs : Compare activity of derivatives (e.g., replacing 2-chlorobenzoyl with 2,4-difluorobenzoyl) to identify pharmacophore requirements .

- Mechanistic validation : Use enzymatic assays (e.g., PFOR inhibition) to confirm target engagement, as observed in nitazoxanide analogs .

What computational approaches are used to predict the interaction of this compound with biological targets?

Q. Advanced

- Docking studies : AutoDock Vina or Schrödinger Suite to model binding to PFOR or tubulin (docking scores < -8.0 kcal/mol suggest strong affinity) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gap < 4.0 eV) to correlate with ROS generation, as seen in thiazole derivatives .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

How do substituents on the benzyl and benzamide moieties influence the compound’s biological activity?

Q. Advanced

- Benzyl group : Electron-withdrawing substituents (e.g., –Cl, –NO) enhance cytotoxicity by improving membrane permeability (logP ~3.5 vs. ~2.8 for unsubstituted analogs) .

- Benzamide moiety : 2-Chloro substitution increases steric hindrance, reducing off-target effects compared to 4-chloro derivatives .

- Structure-activity relationship (SAR) : Use combinatorial libraries to test >50 analogs, prioritizing compounds with IC < 5 µM .

What strategies are employed to improve the solubility and bioavailability of this compound for in vivo studies?

Q. Advanced

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility (>2 mg/mL in PBS) .

- Nanoparticle formulation : Encapsulate in PEG-PLGA nanoparticles (size < 200 nm) to improve plasma half-life (>6 hours in murine models) .

- Salt formation : Prepare hydrochloride salts to increase crystallinity and stability .

How do researchers validate the crystallographic data for this compound, and what are common refinement errors?

Q. Advanced

- Validation tools : Use PLATON/CHECKCIF to flag symmetry errors or missed hydrogen bonds .

- Refinement pitfalls :

- Overfitting due to high-resolution data (e.g., <1.0 Å).

- Incorrect modeling of disordered solvent molecules .

- Best practices : Cross-validate with powder XRD to confirm phase purity .

What analytical techniques are used to monitor degradation products under experimental storage conditions?

Q. Advanced

- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) detects hydrolyzed products (e.g., free benzamide at R = 8.2 min) .

- Forced degradation studies : Expose to heat (40°C), light (UV 254 nm), and acidic/basic conditions (pH 2–12) to identify labile functional groups .

How can researchers reconcile discrepancies between computational predictions and experimental biological data?

Q. Advanced

- False negatives : Account for protein flexibility in docking by using ensemble-based methods .

- Experimental validation : Perform SPR or ITC to measure binding constants (K) for targets predicted computationally .

- Meta-analysis : Compare results across >3 independent studies to identify consensus targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.